5-Bromo-2-hydroxy-3-iodobenzaldehyde
Overview
Description
5-Bromo-2-hydroxy-3-iodobenzaldehyde is an organic compound with the molecular formula C7H4BrIO2 and a molecular weight of 326.92 g/mol . It is characterized by the presence of bromine, iodine, and hydroxyl functional groups attached to a benzaldehyde core. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-3-iodobenzaldehyde typically involves the bromination and iodination of 2-hydroxybenzaldehyde. The process can be carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using similar bromination and iodination techniques, with careful control of reaction parameters to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydroxy-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Conversion to 5-Bromo-2-hydroxy-3-iodobenzoic acid.
Reduction Products: Formation of 5-Bromo-2-hydroxy-3-iodobenzyl alcohol.
Scientific Research Applications
5-Bromo-2-hydroxy-3-iodobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-3-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. This reactivity underlies its potential biological and therapeutic effects .
Comparison with Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: Lacks the iodine substituent, resulting in different reactivity and applications.
2-Hydroxy-3-iodobenzaldehyde:
Uniqueness: The combination of bromine, iodine, and hydroxyl groups in 5-Bromo-2-hydroxy-3-iodobenzaldehyde imparts unique reactivity and versatility, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-hydroxy-3-iodobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKYVFPHGKLLDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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